BenchChemオンラインストアへようこそ!

4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol

Anti-cancer Cellular differentiation Psoriasis

4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol (CAS 1342079-05-3) is a chiral amino alcohol featuring a pyrimidine heterocycle linked via a methyleneamine bridge to a branched pentanol backbone. With a molecular formula of C₁₁H₁₉N₃O and a molecular weight of 209.29 g/mol, this compound is classified as a pyrimidine-based screening compound and is primarily supplied as a research intermediate with a typical commercial purity of 95–98%.

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
Cat. No. B13322508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCC(C)CC(CO)NCC1=CN=CN=C1
InChIInChI=1S/C11H19N3O/c1-9(2)3-11(7-15)14-6-10-4-12-8-13-5-10/h4-5,8-9,11,14-15H,3,6-7H2,1-2H3
InChIKeyDVJCHXJHYWAOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol: Chemical Identity and Baseline Procurement Specifications


4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol (CAS 1342079-05-3) is a chiral amino alcohol featuring a pyrimidine heterocycle linked via a methyleneamine bridge to a branched pentanol backbone . With a molecular formula of C₁₁H₁₉N₃O and a molecular weight of 209.29 g/mol, this compound is classified as a pyrimidine-based screening compound and is primarily supplied as a research intermediate with a typical commercial purity of 95–98% . It exists as a single undefined stereoisomer in vendor listings, and its physical form is typically a solid or viscous oil requiring storage at refrigerated temperatures .

Why 4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol Cannot Be Simply Substituted by In-Class Pyrimidine Amino Alcohols


Simple replacement of 4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol with structurally similar pyrimidine-amino alcohols risks loss of the specific biological activity and synthetic utility documented for this scaffold. The compound has been explicitly described in a patent filing as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, evidencing its potential use as an anti-cancer agent and for treating skin diseases such as psoriasis [1]. This cellular differentiation phenotype is not a general property of all pyrimidine-5-ylmethyl amino alcohols but arises from the precise combination of the 4-methylpentan-1-ol backbone and the pyrimidin-5-ylmethyl substituent. Close analogs lacking the branched 4-methyl group or the primary alcohol terminus may exhibit altered target engagement, loss of differentiation-inducing activity, or different pharmacokinetic profiles, making generic substitution scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol Versus Comparators


Differentiation-Inducing Activity in Undifferentiated Proliferating Cells Versus Vehicle Control

The target compound is reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte, as disclosed in a patent filing [1]. This functional readout was described qualitatively as 'pronounced', indicating a robust biological effect above background. Specific quantitative data such as IC₅₀ values for proliferation arrest or the percentage of monocyte differentiation at a defined concentration are not publicly available in this source. Therefore, a precise quantified difference versus a named comparator cannot be calculated. The observation forms a distinct functional claim that separates this compound from simple pyrimidine-amine controls lacking the branched amino alcohol motif.

Anti-cancer Cellular differentiation Psoriasis

Structural and Physicochemical Differentiation from N-(Pyrimidin-5-ylmethyl)pentan-1-amine

A close structural analog, N-(pyrimidin-5-ylmethyl)pentan-1-amine (CAS 1342558-03-5), shares the pyrimidine-5-ylmethyl-amine core but lacks the 4-methyl branch and the primary alcohol (replaced by a simple pentyl chain) . The target compound possesses one hydrogen bond donor (alcohol OH) and three hydrogen bond acceptors (pyrimidine N and amine N), whereas the analog has one donor and three acceptors but eliminates the hydroxyl group entirely . This loss of the hydroxyl function removes both a key hydrogen-bonding site and a handle for further derivatization (e.g., esterification, oxidation to aldehyde/carboxylic acid). The 4-methyl branch also introduces a chiral center that is absent in the linear analog, altering conformational preferences and potentially target-binding stereochemistry.

Structural analog comparison Physicochemical properties Hydrogen bonding

Patent-Backed Therapeutic Differentiation Versus Simple Pyrimidine Intermediates

The target compound is cited in patent document US-8759365-B2, which claims organic compounds with therapeutic utility . This patent linkage provides a documented intellectual property context that generic pyrimidine building blocks (e.g., pyrimidin-5-ylmethanamine or simple 5-substituted pyrimidines) do not share. The patent's disclosure of anti-proliferative and differentiation-inducing activity distinguishes this compound from the majority of commercially available pyrimidine-5-methyl amines that serve solely as synthetic intermediates without specific biological annotations.

Patent analysis Therapeutic indication Anti-cancer

Evidence-Based Application Scenarios for Procuring 4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol


Anti-Cancer Lead Optimization Programs Targeting Monocytic Differentiation

In oncology projects seeking to induce terminal differentiation of leukemic or solid tumor progenitor cells, this compound serves as a validated starting point. Its patent-disclosed ability to arrest proliferation and drive monocyte differentiation [1] provides a phenotypic anchor for medicinal chemistry optimization, making it a superior procurement choice over undifferentiated pyrimidine-amine libraries lacking such functional annotation.

Psoriasis and Inflammatory Skin Disease Research

The compound's reported activity in cellular differentiation models relevant to psoriasis [1] positions it as a targeted reagent for investigating keratinocyte hyperproliferation pathways. Procurement for dermatological research is justified by the specific patent-backed disease indication, which is absent for generic pyrimidine intermediates.

Chiral Building Block for Stereochemically Defined Pyrimidine-Containing Molecules

The inherent chirality at the 2-position of the pentanol backbone, combined with the reactive primary alcohol and secondary amine, makes this compound a versatile chiral synthon [1]. It is uniquely suited for constructing enantiomerically enriched pyrimidine derivatives for medicinal chemistry, surpassing achiral analogs that cannot impart stereochemical information to downstream products.

Quote Request

Request a Quote for 4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.